molecular formula C19H16N2O7 B4948138 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE

3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE

Cat. No.: B4948138
M. Wt: 384.3 g/mol
InChI Key: IXMJKOWERUQJNA-UHFFFAOYSA-N
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Description

3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE is a complex organic compound with a molecular formula of C19H16N2O7 This compound features a nitrophenoxy group attached to an isoindoline-1,3-dione core, which is further linked to a propyl acetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE typically involves multiple steps, starting with the preparation of the isoindoline-1,3-dione core. This can be achieved through the condensation of phthalic anhydride with an appropriate amine under acidic conditions. The nitrophenoxy group is then introduced via a nucleophilic substitution reaction, where a nitrophenol reacts with the isoindoline-1,3-dione intermediate. Finally, the propyl acetate moiety is attached through esterification, using acetic anhydride and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitroquinone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Nitroquinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted isoindoline derivatives.

Scientific Research Applications

3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of 3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE involves its interaction with specific molecular targets. The nitrophenoxy group can participate in redox reactions, while the isoindoline-1,3-dione core can interact with various enzymes and receptors. These interactions can modulate biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[5-(3-Nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate
  • 3-[5-(4-Methoxyphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]propyl acetate

Uniqueness

3-[5-(4-NITROPHENOXY)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL]PROPYL ACETATE is unique due to the presence of the nitrophenoxy group, which imparts distinct redox properties and potential biological activities. This sets it apart from similar compounds with different substituents on the phenoxy group.

Properties

IUPAC Name

3-[5-(4-nitrophenoxy)-1,3-dioxoisoindol-2-yl]propyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O7/c1-12(22)27-10-2-9-20-18(23)16-8-7-15(11-17(16)19(20)24)28-14-5-3-13(4-6-14)21(25)26/h3-8,11H,2,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXMJKOWERUQJNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCCN1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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